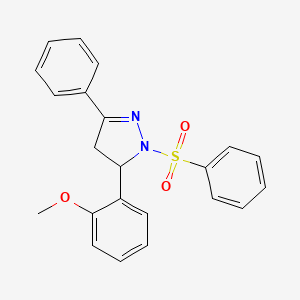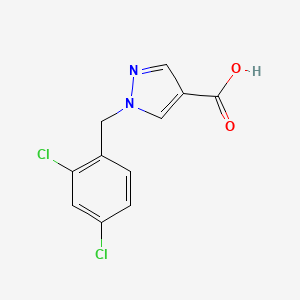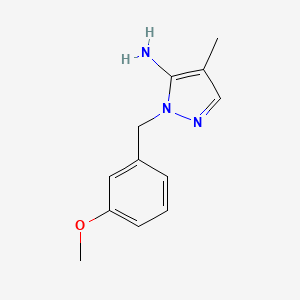![molecular formula C9H18ClN B2893993 3-Tert-butylbicyclo[1.1.1]pentan-1-amine CAS No. 1886967-57-2](/img/structure/B2893993.png)
3-Tert-butylbicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C9H17N . It is also known as 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The Inchi Code for 3-Tert-butylbicyclo[1.1.1]pentan-1-amine is 1S/C9H17N.ClH/c1-7(2,3)8-4-9(10,5-8)6-8;/h4-6,10H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Tert-butylbicyclo[1.1.1]pentan-1-amine has a molecular weight of 175.7 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Molecular Rods in Materials Science
Bicyclo[1.1.1]pentane (BCP) derivatives, including 3-Tert-butylbicyclo[1.1.1]pentan-1-amine, have been extensively investigated as molecular rods . These structures are used to add rigidity and three-dimensional character to materials, enhancing their mechanical properties and stability.
Bioisosteres in Drug Discovery
The BCP motif has emerged as a valuable bioisostere within drug discovery. It is used to replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This substitution can increase solubility, potency, and metabolic stability of lead compounds, potentially reducing therapeutic doses and avoiding drug-induced liver injury .
Supramolecular Linker Units
In supramolecular chemistry, BCP derivatives serve as linker units. These linkers contribute to the construction of complex structures by providing a scaffold that can hold other molecules in precise orientations, which is crucial for the development of advanced materials and nanotechnology .
Liquid Crystals
BCP derivatives are utilized in the creation of liquid crystals. Their unique shape and electronic properties make them suitable for controlling light in liquid crystal displays (LCDs), which are used in various electronic devices .
FRET Sensors
Fluorescence resonance energy transfer (FRET) sensors with BCP derivatives can be used to detect molecular interactions. These sensors are important in biological research and medical diagnostics for detecting the presence of specific biomolecules .
Metal–Organic Frameworks (MOFs)
BCP derivatives are applied in the design of MOFs. These frameworks are porous materials that have applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes .
Radical Chemistry in Medicinal Chemistry
The BCP motif, particularly in the form of bicyclo[1.1.1]pentylamines, is used in radical chemistry to create sp3-rich surrogates for aniline and its derivatives. This approach is significant in the synthesis of pharmaceuticals and pesticides, where the structural features and physicochemical profiles of BCPAs are leveraged .
Lead Optimization in Medicinal Chemistry
The potential utility of the BCP motif as a contemporary lead optimization tactic has generated substantial interest. Efficient synthetic protocols involving BCP derivatives facilitate the exploration of new medicinal compounds with optimized properties .
Safety and Hazards
Propiedades
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(2,3)8-4-9(10,5-8)6-8/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPCXNZELLOUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)
![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2893919.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)

![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)

![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)
